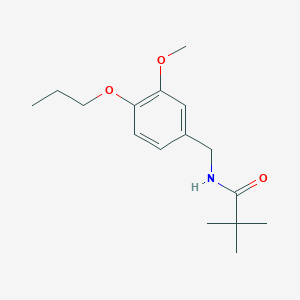
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as CPQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQ belongs to the class of quinazolinone derivatives and has been studied extensively for its pharmacological properties. In
作用机制
The mechanism of action of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of certain cytokines that are involved in the inflammatory response. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone have been studied extensively. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been found to inhibit the activity of certain cytokines that are involved in the inflammatory response. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
实验室实验的优点和局限性
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also limitations to using 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One area of research is the development of more efficient synthesis methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. Another area of research is the exploration of the pharmacological properties of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo. The development of more effective delivery methods for 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone is also an area of future research. Additionally, the potential use of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs for cancer therapy is an area of research that warrants further investigation.
合成方法
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-methyl-1,3-propanediol with phosgene to form 2-cyclopropyl-2-methyl-1,3-dioxolane-4-carbonyl chloride. This intermediate is then reacted with 2-aminobenzamide to give 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone. The synthesis of 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been optimized to improve the yield and purity of the final product.
科学研究应用
2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. 2-cyclopropyl-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
属性
IUPAC Name |
2-cyclopropyl-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(8-6-7-8)13-10-5-3-2-4-9(10)11(15)14-12/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDTTFROYFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-{[(2-{[(4-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)amino]carbonyl}phenyl acetate](/img/structure/B5914594.png)
![N-[2-(4-chlorophenoxy)-1,1-dimethylethyl]acetamide](/img/structure/B5914597.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)




![3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)